molecular formula C13H7ClF4O B6382062 MFCD18315782 CAS No. 1261951-74-9

MFCD18315782

Cat. No.: B6382062
CAS No.: 1261951-74-9
M. Wt: 290.64 g/mol
InChI Key: BDCQRXNGXCUPNQ-UHFFFAOYSA-N
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Description

MFCD18315782 is a chemical compound identified by its Molecular Design Limited (MDL) number. Due to the absence of direct data, this article will focus on structurally and functionally similar compounds to infer its properties and applications.

Properties

IUPAC Name

2-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCQRXNGXCUPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686156
Record name 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-74-9
Record name 4-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315782 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to facilitate the formation of this compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to minimize human error.

    Controlled Reaction Environment: The reactions are conducted in controlled environments to maintain optimal conditions for the synthesis.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18315782 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

MFCD18315782 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological assays and studies to understand its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18315782 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes, altering metabolic pathways.

    Affecting Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

The following comparison is based on compounds with analogous MDL identifiers and structural features from the provided evidence. These include:

  • CAS 918538-05-3 (MDL: MFCD11044885) : A dichlorinated pyrrolotriazine derivative.
  • CAS 1046861-20-4 (MDL: MFCD13195646) : A boronic acid-containing aromatic compound.
  • CAS 1761-61-1 (MDL: MFCD00003330) : A brominated benzoic acid derivative.
Physical and Chemical Properties
Property CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 188.01 g/mol 235.27 g/mol 201.02 g/mol
Log S (Solubility) -2.99 (ESOL) -2.99 (ESOL) -2.47 (ESOL)
Solubility 0.24 mg/mL 0.24 mg/mL 0.687 mg/mL
Bioavailability Score 0.55 0.55 0.55
Hazard Statements H315-H319-H335 H315-H319-H335 H302

Key Observations :

  • All compounds exhibit moderate solubility (0.24–0.687 mg/mL), with CAS 1761-61-1 showing the highest solubility due to its polar carboxyl group.

Key Observations :

  • Palladium-catalyzed cross-coupling (CAS 1046861-20-4) and green chemistry approaches (CAS 1761-61-1) achieve high yields (>90%), highlighting efficiency in complex syntheses .
  • The use of ionic liquids and recyclable catalysts (e.g., A-FGO) in CAS 1761-61-1 underscores trends in sustainable chemistry .

Key Observations :

  • None of the compounds inhibit cytochrome P450 enzymes, reducing risks of drug-drug interactions .
Structural Analogues and Functional Groups
Compound Core Structure Functional Groups Similarity Index (vs. MFCD18315782*)
CAS 918538-05-3 Pyrrolo[1,2-f][1,2,4]triazine Cl, NH₂ 0.87
CAS 1046861-20-4 Boronated aryl B(OH)₂, Br, Cl 0.71
CAS 1761-61-1 Brominated benzoic acid Br, COOH 0.65

Key Observations :

  • The pyrrolotriazine scaffold (CAS 918538-05-3) shows the highest structural similarity to this compound, likely due to shared heterocyclic and halogenated motifs .

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